L-Glc6P(b1-1b)L-Glc

Description

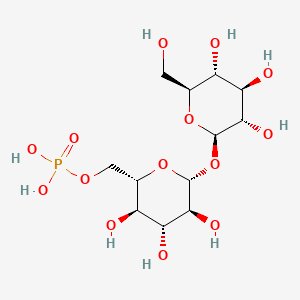

L-Glc6P(β1-1β)L-Glc is a phosphorylated disaccharide composed of two L-glucose units linked via a β1-1β glycosidic bond, with one unit phosphorylated at the 6-position. This compound is of significant interest in microbial metabolism studies, particularly in organisms capable of catabolizing L-glucose, such as Paracoccus species 43P . However, strain 43P exhibits unique L-glucose catabolic activity, involving intracellular phosphorylation to form L-Glc6P(β1-1β)L-Glc as a metabolic intermediate . This pathway highlights the enzymatic adaptability of certain bacteria to non-canonical substrates, offering insights into novel biodegradation mechanisms.

Properties

Molecular Formula |

C12H23O14P |

|---|---|

Molecular Weight |

422.28 g/mol |

IUPAC Name |

[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C12H23O14P/c13-1-3-5(14)7(16)9(18)11(24-3)26-12-10(19)8(17)6(15)4(25-12)2-23-27(20,21)22/h3-19H,1-2H2,(H2,20,21,22)/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+/m0/s1 |

InChI Key |

LABSPYBHMPDTEL-JGZVXCDNSA-N |

Isomeric SMILES |

C([C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)COP(=O)(O)O)O)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glc6P(b1-1b)L-Glc typically involves the phosphorylation of glucose derivatives. One common method is the enzymatic phosphorylation using glucokinase or hexokinase enzymes, which catalyze the transfer of a phosphate group from ATP to glucose . The reaction conditions usually require a buffered aqueous solution with optimal pH and temperature for enzyme activity.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological processes involving microbial fermentation. Microorganisms such as Escherichia coli can be genetically engineered to overproduce the necessary enzymes for glucose phosphorylation. The fermentation process is followed by purification steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

L-Glc6P(b1-1b)L-Glc undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form gluconic acid derivatives.

Reduction: Reduction reactions can convert it back to glucose.

Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products

The major products formed from these reactions include gluconic acid derivatives, dephosphorylated glucose, and various substituted glucose derivatives .

Scientific Research Applications

L-Glc6P(b1-1b)L-Glc has numerous applications in scientific research:

Chemistry: It is used as a reagent in enzymatic assays to study enzyme kinetics and metabolic pathways.

Biology: It plays a role in the study of carbohydrate metabolism and energy production in cells.

Medicine: It is used in diagnostic assays for glucose-6-phosphate dehydrogenase deficiency.

Industry: It is utilized in the production of biofuels and bioplastics through microbial fermentation processes

Mechanism of Action

L-Glc6P(b1-1b)L-Glc exerts its effects primarily through its role as an intermediate in the glycolysis and pentose phosphate pathways. It is transported into cells via glucose transporters and subsequently phosphorylated by hexokinase or glucokinase. This phosphorylation traps the glucose molecule within the cell, allowing it to undergo further metabolic processes. The compound also acts as a substrate for glucose-6-phosphate dehydrogenase, which is crucial for the oxidative phase of the pentose phosphate pathway .

Comparison with Similar Compounds

Structural and Stereochemical Differences

L-Glc6P(β1-1β)L-Glc is distinguished from similar phosphorylated disaccharides by its L-configuration and β1-1β linkage. Key comparisons include:

Key Findings :

- Enantiomeric Specificity: Strain 43P’s L-glucose utilization is enantiomer-specific, as its close relative P. denitrificans NBRC 102528<sup>T</sup> cannot metabolize L-glucose .

- Analytical Challenges : Reversed-phase LC–MS struggles to resolve D- and L-glucose enantiomers even after derivatization with PMP (1-phenyl-3-methyl-5-pyrazolone), complicating the study of L-Glc6P(β1-1β)L-Glc .

Metabolic Pathways

- L-Glc6P(β1-1β)L-Glc : In Paracoccus 43P, L-glucose is phosphorylated intracellularly, forming L-Glc6P(β1-1β)L-Glc, which is subsequently cleaved by a unique phosphorylase into L-glucose-6-phosphate (L-Glc6P) for entry into central metabolism .

- D-Glc6P(α1-1α)D-Glc : In contrast, D-glucose is phosphorylated to D-Glc6P and incorporated into glycogen via α1-4 or α1-6 linkages in most organisms. The β1-1β linkage in L-Glc6P(β1-1β)L-Glc prevents cross-reactivity with D-glucose metabolic enzymes, underscoring stereochemical constraints in metabolism .

Functional and Regulatory Implications

- Biodegradation Potential: The ability of Paracoccus 43P to degrade L-glucose suggests applications in bioremediation of synthetic L-sugar contaminants, which are resistant to conventional microbial breakdown .

- Regulatory Ambiguities: Projects like UWIN’s B1-1b highlight the need for standardized guidelines in analyzing alternative substrates (e.g., roof runoff), paralleling challenges in quantifying L-Glc6P(β1-1β)L-Glc in environmental samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.